
N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and morpholino groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction may produce triazine amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazine derivatives are known for their potential anticancer properties. N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has been studied for its ability to inhibit the proliferation of various cancer cell lines. Research indicates that this compound can target specific enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases .
Mechanism of Action
The mechanism of action involves the binding of the compound to biological targets, altering their activity and leading to antiproliferative effects. The morpholino group enhances its binding affinity to certain receptors and enzymes .
Neuroscience Applications
Recent studies have highlighted the potential of this compound in treating central nervous system disorders. The compound has shown promise in binding to CNS-relevant receptors such as serotonin 5-HT6 and adenosine A2a receptors . This opens avenues for developing therapeutics aimed at neurodegenerative diseases and mental health disorders.
Agricultural Chemistry
Triazines are commonly used in agrochemicals due to their herbicidal properties. The compound may serve as a lead structure for developing new herbicides that target specific weed species while minimizing environmental impact. Its effectiveness against various plant enzymes can be explored further for agricultural applications.
Materials Science
The unique chemical properties of this compound make it suitable for applications in materials science. Its potential use as a UV stabilizer in polymers has been suggested due to its ability to absorb harmful UV radiation while maintaining material integrity .
Data Table: Summary of Applications
Field | Application | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation via enzyme targeting |
Neuroscience | CNS disorder treatment | Binds to serotonin and adenosine receptors |
Agricultural Chemistry | Herbicide development | Targets specific weed enzymes |
Materials Science | UV stabilizer for polymers | Absorbs UV radiation |
Case Study 1: Anticancer Activity
A study published in PubMed evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups .
Case Study 2: CNS Receptor Binding
Research conducted on the binding affinity of this compound revealed its interaction with key neurotransmitter receptors involved in mood regulation and cognition. This study suggests potential therapeutic benefits for conditions such as anxiety and depression .
Case Study 3: Agricultural Application
Field trials assessing the herbicidal activity of triazine derivatives demonstrated that compounds structurally similar to this compound effectively controlled specific weed populations without harming crop yield.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-dimethylphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine
- 6-Morpholino-1,3,5-triazine derivatives
- Phenyl-substituted triazines
Uniqueness
N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of phenyl and morpholino groups makes it particularly versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N2-(3,4-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazine core with various substituents that enhance its biological activity. The key structural features include:
- Triazine Ring : A six-membered ring containing three nitrogen atoms.
- Morpholino Group : Enhances solubility and may participate in nucleophilic reactions.
- Dimethylphenyl Substituent : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1179495-04-5 |
Molecular Formula | C21H25ClN6O |
Molecular Weight | 412.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can:
- Inhibit Enzymatic Activity : It has shown potential in inhibiting cancer-related enzymes such as DNA topoisomerase IIα and various kinases involved in cell proliferation and survival .
- Modulate Receptor Activity : The compound may bind to receptors relevant to central nervous system disorders and cancer treatment, including serotonin and adenosine receptors .
- Induce Apoptosis in Cancer Cells : Studies have demonstrated that it can selectively induce apoptosis in cancer cell lines while sparing non-cancerous cells .
Anticancer Properties
Research has highlighted the compound's effectiveness against various cancer cell lines. Notably:
- Triple-Negative Breast Cancer (TNBC) : In vitro studies showed significant growth inhibition of MDA-MB231 cells at concentrations as low as 10 μM . This selectivity for cancer cells over normal cells suggests a favorable therapeutic profile.
Cell Line | IC50 (μM) | Selectivity |
---|---|---|
MDA-MB231 (TNBC) | <10 | High |
MCF-10A (Normal) | >50 | Low |
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties. Preliminary studies indicate activity against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of activity .
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized using a multi-step process involving the reaction of cyanoguanidine with appropriate aryl amines under controlled conditions. Characterization confirmed the expected structure through spectral analysis .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the phenyl substituents significantly affect the compound's potency against cancer cell lines. This information is critical for future drug design efforts aimed at enhancing efficacy .
- In Vivo Studies : While most current data are from in vitro studies, preliminary in vivo models are being developed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer .
Properties
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-8-9-18(14-16(15)2)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJVTWPUUJISBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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